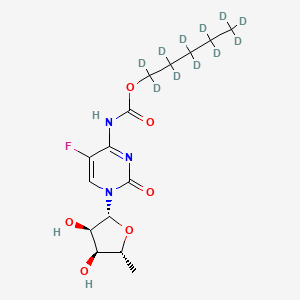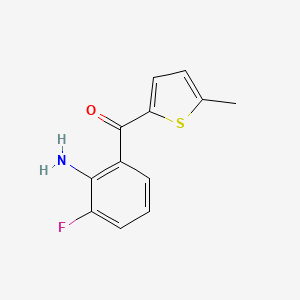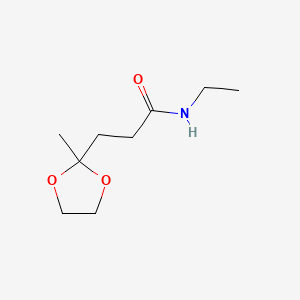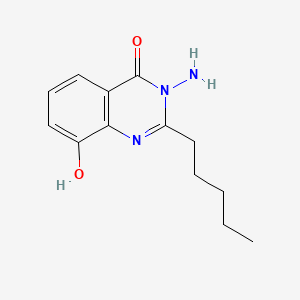![molecular formula C8H15ClN2S B562126 N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt CAS No. 1246818-86-9](/img/new.no-structure.jpg)
N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt is a compound that features a thiazole ring substituted with a deuterated isopropyl group and a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Deuterated Isopropyl Group: The deuterated isopropyl group can be introduced via a Grignard reaction using deuterated isopropyl magnesium bromide.
Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Deuterated isopropyl thiazole derivatives.
Substitution: N-alkylated derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine involves its interaction with specific molecular targets. The deuterated isopropyl group can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity. The thiazole ring can participate in various binding interactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
N-Isopropylmethylamine: Similar structure but lacks the thiazole ring and deuterium labeling.
N-Methylisopropylamine: Similar structure but without the thiazole ring.
2-Propanamine, N-methyl-: Another similar compound with a different substitution pattern.
Uniqueness
N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine is unique due to its combination of a thiazole ring, deuterated isopropyl group, and methylamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific scientific applications.
Propiedades
Número CAS |
1246818-86-9 |
|---|---|
Fórmula molecular |
C8H15ClN2S |
Peso molecular |
212.769 |
Nombre IUPAC |
1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(4-9-3)5-11-8;/h5-6,9H,4H2,1-3H3;1H/i1D3,2D3; |
Clave InChI |
MZHCXYATKCSZHX-TXHXQZCNSA-N |
SMILES |
CC(C)C1=NC(=CS1)CNC.Cl |
Sinónimos |
2-Isopropyl-4-[(N-methylamino)methyl]thiazole Hydrochloride; N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)

![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B562066.png)
